Lortalamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

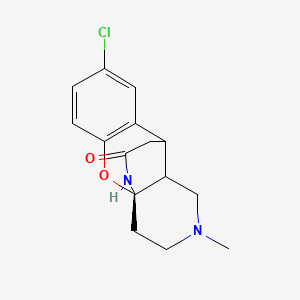

Lortalamine is a compound that was synthesized in the early 1980s. It is known for its potent and highly selective inhibition of norepinephrine reuptake. Initially developed as an antidepressant, this compound was later shelved due to findings of ocular toxicity in animal studies . Despite this, it has found use in scientific research, particularly in positron emission tomography studies to label norepinephrine transporters .

Métodos De Preparación

The synthesis of lortalamine involves a series of chemical reactions. One of the synthetic routes includes the condensation of ethyl coumarin-3-carboxylate with 1-methyl-4-piperidone, followed by acid-catalyzed hydrolysis

Análisis De Reacciones Químicas

Lortalamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

Reduction: The compound can be reduced, but again, detailed information on the reduction products is scarce.

Substitution: this compound can undergo substitution reactions, particularly involving its chlorine atom.

Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Lortalamine has been used extensively in scientific research, particularly in the field of neurochemistry. Its primary application is in positron emission tomography studies, where it is used to label norepinephrine transporters . This application has provided valuable insights into the functioning of the norepinephrine system in the brain. Additionally, this compound has been studied for its pharmacological properties, although its clinical use was discontinued due to toxicity concerns .

Mecanismo De Acción

Lortalamine exerts its effects by selectively inhibiting the reuptake of norepinephrine. This increases the concentration of norepinephrine in the synaptic cleft, enhancing its neurotransmitter activity. The molecular targets of this compound are the norepinephrine transporters, which are responsible for the reuptake of norepinephrine from the synaptic cleft .

Comparación Con Compuestos Similares

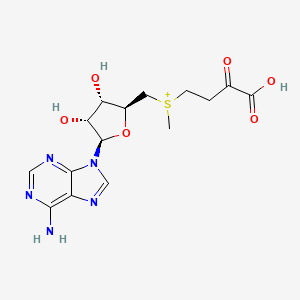

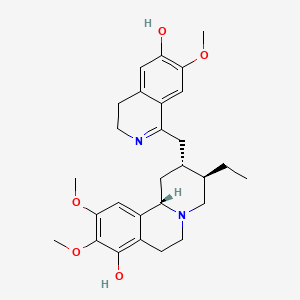

Lortalamine is similar to other norepinephrine reuptake inhibitors, such as nisoxetine and oxaprotiline . it is unique in its chemical structure and its high selectivity for norepinephrine transporters. Unlike tricyclic antidepressants, this compound does not exhibit anticholinergic or antihistaminic properties . This makes it a valuable tool for studying the norepinephrine system without the confounding effects of other neurotransmitter systems.

Similar Compounds

- Nisoxetine

- Oxaprotiline

- Reboxetine

This compound’s unique properties and its selective inhibition of norepinephrine reuptake make it a compound of interest in neurochemical research, despite its limited clinical use.

Propiedades

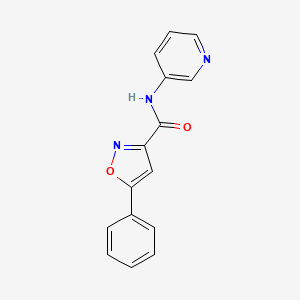

Fórmula molecular |

C15H17ClN2O2 |

|---|---|

Peso molecular |

292.76 g/mol |

Nombre IUPAC |

(1S)-6-chloro-12-methyl-2-oxa-12,15-diazatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one |

InChI |

InChI=1S/C15H17ClN2O2/c1-18-5-4-15-12(8-18)10(7-14(19)17-15)11-6-9(16)2-3-13(11)20-15/h2-3,6,10,12H,4-5,7-8H2,1H3,(H,17,19)/t10?,12?,15-/m0/s1 |

Clave InChI |

MJRPHRMGEKCADU-QHAMSDLMSA-N |

SMILES isomérico |

CN1CC[C@]23C(C1)C(CC(=O)N2)C4=C(O3)C=CC(=C4)Cl |

SMILES canónico |

CN1CCC23C(C1)C(CC(=O)N2)C4=C(O3)C=CC(=C4)Cl |

Sinónimos |

4a-amino-8-chloro-2-methyl-1,2,3,4,4a,10a-hexahydro-10H-benzopyrano(3,2-c)pyridin-10-ylacetic acid lactam LM 1404 LM-1404 lortalamine lortalamine, (4aR,10R,10aR)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline](/img/structure/B1197584.png)